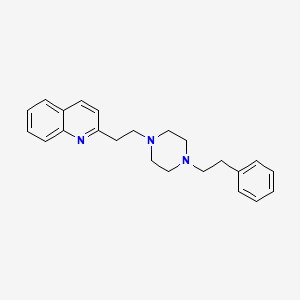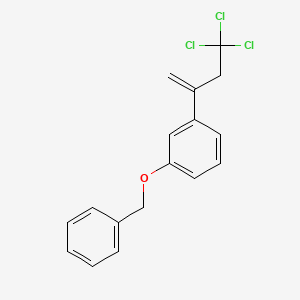
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound characterized by the presence of a benzyloxy group and a trichlorobut-1-en-2-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene typically involves the reaction of a benzyloxy-substituted benzene with a trichlorobut-1-en-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyloxy-substituted benzene derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorobut-1-en-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted benzene carboxylic acids, while reduction can produce partially or fully dechlorinated derivatives.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets, such as enzymes or receptors, through binding or covalent modification. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene: The parent compound.
1-(Benzyloxy)-3-(4,4-dichlorobut-1-en-2-yl)benzene: A similar compound with one less chlorine atom.
1-(Benzyloxy)-3-(4,4,4-trifluorobut-1-en-2-yl)benzene: A fluorinated analog.
Uniqueness
This compound is unique due to the presence of three chlorine atoms on the butenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The trichlorobut-1-en-2-yl group can influence the compound’s physical properties, such as solubility and stability, making it suitable for specific research and industrial purposes.
Propiedades
Número CAS |
60795-32-6 |
|---|---|
Fórmula molecular |
C17H15Cl3O |
Peso molecular |
341.7 g/mol |
Nombre IUPAC |
1-phenylmethoxy-3-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C17H15Cl3O/c1-13(11-17(18,19)20)15-8-5-9-16(10-15)21-12-14-6-3-2-4-7-14/h2-10H,1,11-12H2 |
Clave InChI |
USGOGGQAPRZTHB-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


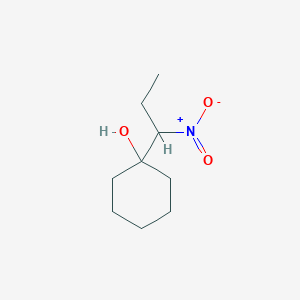
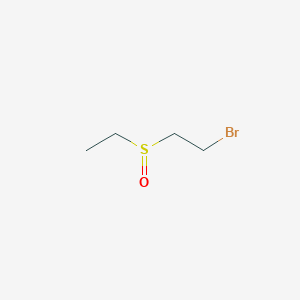
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
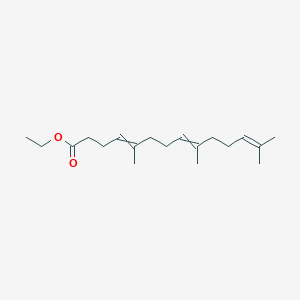

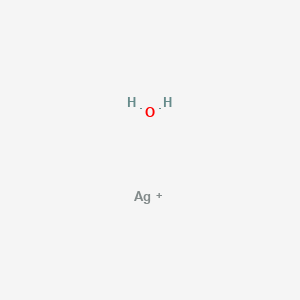
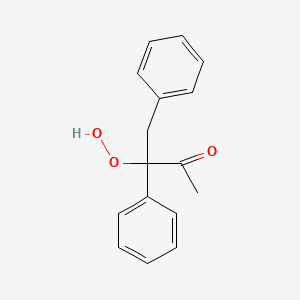

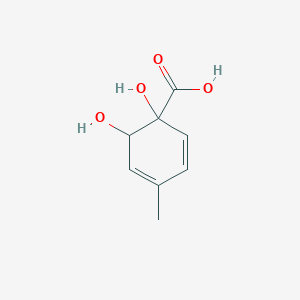

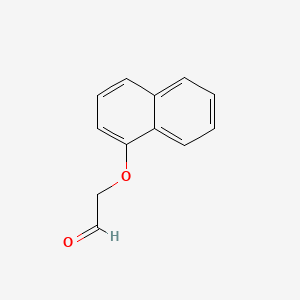
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
